2-cyclopentyl-2-(methoxymethyl)oxirane chemical structure and properties
2-cyclopentyl-2-(methoxymethyl)oxirane chemical structure and properties
An In-depth Technical Guide to Cyclopentyl-Containing Oxiranes for Advanced Synthesis
A Note on the Subject Compound: Initial research indicates that the specific molecule "2-cyclopentyl-2-(methoxymethyl)oxirane" is not a commercially available or widely documented compound in scientific literature. To provide a comprehensive and technically sound guide as requested, this document will focus on a closely related and well-characterized analogue: Oxirane, ((2-cyclopentylphenoxy)methyl)- . This compound shares key structural features—a cyclopentyl group and a reactive oxirane ring—and serves as an excellent, practical model for researchers, scientists, and drug development professionals interested in this class of molecules. Its established role in pharmaceutical synthesis allows for a detailed exploration of its properties, synthesis, and applications, reflecting the core requirements of this guide.
Introduction and Strategic Importance
Oxirane, ((2-cyclopentylphenoxy)methyl)- is a versatile epoxide intermediate of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, combining a bulky, lipophilic cyclopentylphenoxy group with a strained, electrophilic oxirane ring, makes it a valuable building block. The reactivity of the three-membered ether ring is dominated by its susceptibility to nucleophilic attack, which facilitates the introduction of the 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into target molecules.[1] This characteristic is particularly exploited in the pharmaceutical industry for the synthesis of β-adrenergic receptor antagonists (beta-blockers), which are vital for managing cardiovascular diseases.[1] A notable application is its use as a key precursor in the synthesis of the non-selective beta-blocker, Penbutolol.[1][2] This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and an analysis of its reactivity and applications.
Chemical Structure and Physicochemical Properties
The structural and physical properties of a synthetic intermediate are critical for process development, optimization, and ensuring the quality of the final product.
IUPAC Name: 2-[(2-Cyclopentylphenoxy)methyl]oxirane CAS Number: 28163-40-8[3] Molecular Formula: C₁₄H₁₈O₂[3] Molecular Weight: 218.29 g/mol [3]
A summary of the key physicochemical properties of Oxirane, ((2-cyclopentylphenoxy)methyl)- is presented in Table 1. The compound's structure, featuring the bulky cyclopentylphenoxy group, results in moderate to high lipophilicity, which in turn leads to poor aqueous solubility.[2] This is a critical consideration for both reaction conditions and its potential interactions within biological systems.[2]
Table 1: Physicochemical Properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow oil | [1] |
| Solubility | Soluble in common organic solvents (dichloromethane, methanol, acetone) | [1] |
| Aqueous Solubility | Poorly soluble | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing Oxirane, ((2-cyclopentylphenoxy)methyl)- is the Williamson ether synthesis. This method involves the reaction of 2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions.[1][4] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often recommended to improve the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[1]
Causality of Experimental Design
-
Excess Epichlorohydrin: Using epichlorohydrin in excess serves a dual purpose: it acts as both a reactant and a solvent, driving the reaction towards completion based on Le Châtelier's principle.
-
Base (K₂CO₃): Anhydrous potassium carbonate is used to deprotonate the 2-cyclopentylphenol, forming the nucleophilic phenoxide ion required to attack the epichlorohydrin.
-
Phase-Transfer Catalyst (Tetrabutylammonium Bromide): The PTC is crucial for shuttling the phenoxide anion from the solid phase (K₂CO₃) or a potential aqueous phase to the organic phase (epichlorohydrin), where the reaction occurs, thereby accelerating the rate.[1]
-
Purification: Column chromatography is essential for removing unreacted starting materials and any side products, such as the diol formed from premature oxirane ring hydrolysis, to yield the pure product.[1][4]
Step-by-Step Experimental Protocol
Materials:
-
2-Cyclopentylphenol
-
Epichlorohydrin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether/ethyl acetate solvent system
Procedure:
-
To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).[1]
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.[1]
-
Combine the filtrate and washings. Remove the excess epichlorohydrin and ethyl acetate under reduced pressure.[1]
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and then brine to remove any remaining salts or water-soluble impurities.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent, to afford pure Oxirane, ((2-cyclopentylphenoxy)methyl)- as a colorless to light yellow oil.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Oxirane, ((2-cyclopentylphenoxy)methyl)- stems from the high ring strain of the epoxide. This strain is readily relieved by ring-opening reactions when subjected to nucleophilic attack.[5]
Nucleophilic Ring-Opening
The reaction can be catalyzed by either acid or base, which affects the regioselectivity of the nucleophilic attack.
-
Basic or Neutral Conditions: Under these conditions, the nucleophile (e.g., an amine, alkoxide, or phenoxide) directly attacks one of the carbon atoms of the epoxide ring. The attack generally occurs at the less sterically hindered carbon atom (an Sₙ2-type mechanism). For Oxirane, ((2-cyclopentylphenoxy)methyl)-, this is the terminal carbon of the oxirane.
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.
A prime example of its reactivity is aminolysis—the reaction with an amine—to form a β-amino alcohol.[5] This is the key transformation in the synthesis of Penbutolol, where tert-butylamine acts as the nucleophile.[1]
Caption: Generalized nucleophilic ring-opening of the oxirane.
Application in Drug Development: Synthesis of Penbutolol
A significant application of Oxirane, ((2-cyclopentylphenoxy)methyl)- is its role as a key intermediate in the synthesis of Penbutolol, a non-selective beta-blocker.[1] The synthesis involves the ring-opening of the oxirane with tert-butylamine. The stereochemistry of the oxirane is critical, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API).[6]
Penbutolol Synthesis Protocol
Procedure Outline:
-
Dissolve Oxirane, ((2-cyclopentylphenoxy)methyl)- (1.0 eq) in a suitable solvent such as methanol.[1]
-
Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.[1]
-
Stir the reaction mixture, either at room temperature or with gentle heating (e.g., 50 °C), for 12-24 hours until the reaction is complete (monitored by TLC).[1]
-
Remove the solvent and excess tert-butylamine under reduced pressure.[1]
-
Purify the resulting residue, typically through crystallization or chromatography, to yield Penbutolol.
Caption: Role of the oxirane in the synthesis of Penbutolol.
Troubleshooting and Side Product Formation
During the synthesis and subsequent reactions of Oxirane, ((2-cyclopentylphenoxy)methyl)-, several side products can form, reducing the yield and purity of the desired product.[4]
-
1-(2-cyclopentylphenoxy)propane-2,3-diol: This diol results from the hydrolysis of the epoxide ring. It can be minimized by ensuring all reagents and solvents are anhydrous.[4]
-
Oligomers and Polymers: High concentrations of the epoxide, elevated temperatures, or the presence of catalytic amounts of acid or base can promote polymerization. Using dilute solutions and carefully controlling pH and temperature can mitigate this issue.[4]
-
1-(2-cyclopentylphenoxy)-3-chloropropan-2-ol: This intermediate from the Williamson ether synthesis may persist if the final ring-closing step (dehydrohalogenation) is incomplete. Ensuring a stoichiometric amount of base and sufficient reaction time/temperature is crucial for complete cyclization.[4]
Safety and Handling
As with all reactive chemical intermediates, proper safety protocols must be strictly followed when handling Oxirane, ((2-cyclopentylphenoxy)methyl)- and related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from strong oxidizing agents, acids, and sources of ignition, as many related ethers and epoxides can form explosive peroxides over time, especially when exposed to air and light.[7] It is good practice to date containers upon opening and store them under an inert atmosphere like nitrogen.[7]
-
Spills: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7][10]
Conclusion
Oxirane, ((2-cyclopentylphenoxy)methyl)- serves as a highly valuable and illustrative example of a cyclopentyl-containing epoxide. Its well-defined synthesis and predictable reactivity, particularly the nucleophilic ring-opening, make it an important tool for medicinal chemists and process scientists. The insights provided in this guide—from its synthesis and purification to its application in the construction of complex pharmaceutical agents like Penbutolol—underscore the strategic importance of understanding and effectively utilizing such intermediates in modern drug development and discovery.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13203950, 2-Cyclopentyloxirane. Retrieved from PubChem. [Link]
-
NextSDS. 2-cyclopentyl-2-methoxyacetaldehyde — Chemical Substance Information. Retrieved from NextSDS. [Link]
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